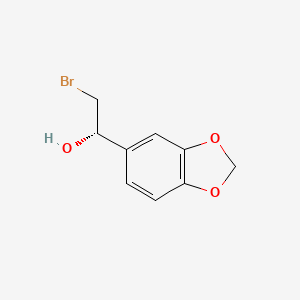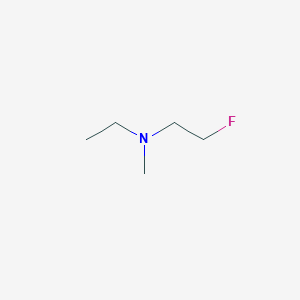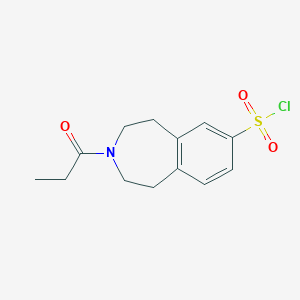
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is an organic compound with a unique structure that includes a benzodioxole ring and a brominated ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of a precursor compound containing the benzodioxole ring. One common method is the bromination of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a corresponding ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-oxoethan-1-ol.
Reduction: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of brominated ethan-1-ol derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of drugs with therapeutic properties. Its structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzodioxole ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-iodoethan-1-ol: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
(1S)-1-(1,3-benzodioxol-5-yl)-2-bromoethanol |
InChI |
InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
Clé InChI |
FHFTXZYDHDDIBD-SSDOTTSWSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)[C@@H](CBr)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)

![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)









![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)

